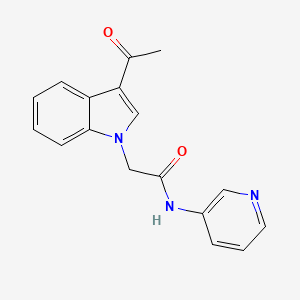

2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide

Description

2-(3-Acetyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic compound featuring a 3-acetyl-substituted indole core linked via an acetamide group to a pyridin-3-yl moiety. Indole derivatives are well-known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

2-(3-acetylindol-1-yl)-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-12(21)15-10-20(16-7-3-2-6-14(15)16)11-17(22)19-13-5-4-8-18-9-13/h2-10H,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDHSJFNGYNSLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic compound that combines an indole moiety with a pyridine derivative. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular formula indicates the presence of both indole and pyridine functionalities, which are known for their diverse biological properties. The acetyl group attached to the indole ring enhances its lipophilicity, potentially improving bioavailability.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, preliminary studies have shown that related indole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, demonstrating strong antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various strains. For example, studies have reported that related compounds exhibit MIC values against Candida albicans ranging from 16.69 to 78.23 µM . This suggests that the compound could be a candidate for developing antifungal agents.

The biological activity of this compound may arise from its ability to intercalate with DNA due to the indole moiety, influencing gene expression and cellular processes. The pyridine component may interact with enzymes, potentially acting as an inhibitor by binding to active sites.

Study on Antimicrobial Properties

A study conducted on a series of indole derivatives, including this compound, demonstrated promising results in antimicrobial assays. The derivatives were tested against both Gram-positive and Gram-negative bacteria, showing varied activity levels. Notably, compounds with similar structures exhibited higher activity against S. aureus compared to E. coli .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the indole and pyridine rings significantly affect the biological activity of these compounds. For instance, altering substituents on the pyridine ring can enhance antibacterial potency . The following table summarizes some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide | Indole and thiazole moieties | Potential anti-cancer activity due to thiazole interactions |

| N-(4-chlorophenyl)-N'-(triazolo[4,3-a]pyridin)urea | Triazolopyridine and urea | Known for anti-inflammatory properties |

| 5-(indol-1-yloxy)-[1,2,4]triazole derivatives | Indole and triazole | Exhibits antimicrobial activity |

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with indole structures often exhibit anticancer properties. The indole moiety can intercalate with DNA, potentially influencing gene expression and cellular processes.

Case Study:

In a study investigating the anticancer effects of similar indole-based compounds, it was found that derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of apoptotic pathways.

Antimicrobial Effects

The pyridine component is associated with antimicrobial activity. Studies have shown that compounds containing pyridine can inhibit bacterial growth by disrupting cellular processes.

Data Table: Antimicrobial Activity Comparison

| Compound Name | Structure Features | Activity Level |

|---|---|---|

| 2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide | Indole and pyridine moieties | Moderate |

| N-(4-chlorophenyl)-N'-(triazolo[4,3-a]pyridin)urea | Triazolopyridine and urea | High |

| 5-(indol-1-yloxy)-[1,2,4]triazole derivatives | Indole and triazole | Low |

Enzyme Inhibition

The compound may also act as an enzyme inhibitor by binding to active sites of specific enzymes, thus interfering with their functionality.

Research Insights:

Preliminary studies suggest that the compound can inhibit specific kinases involved in cancer progression, making it a candidate for further pharmacological investigations.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway often includes the formation of the indole ring followed by acylation with the pyridine derivative.

General Synthesis Steps:

- Formation of Indole: Starting from simple aromatic compounds.

- Acetylation: Introducing the acetyl group to form the acetylindole.

- Pyridination: Coupling with pyridine derivatives through acetamide linkage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s uniqueness lies in its combination of a 3-acetylindole and pyridin-3-yl acetamide. Below is a structural comparison with key analogs:

| Compound | Core Structure | Key Modifications | Reference |

|---|---|---|---|

| 2-(3-Acetyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide (Target) | Indole + Pyridine-3-yl | 3-Acetylindole; pyridin-3-yl acetamide | |

| 2-(1H-Indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide | Indole + Triazolopyridine | Triazolopyridine replaces pyridine; enhanced heterocyclic complexity | |

| N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-[2-(2-pyridyl)-1,3-thiazol-4-yl]acetamide | Indole + Pyridine-thiazole hybrid | Thiazole ring introduces sulfur atom; altered electronic properties | |

| 2-(1H-Indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide | Indole + Pyridin-4-yl Schiff base | Pyridin-4-yl imine linkage; positional isomerism of pyridine | |

| N-(3-Acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2-yl}acetamide | Pyridine + Piperidine sulfonyl | Sulfonyl-piperidine substitution; increased steric bulk |

Key Observations :

- Pyridine Positional Isomerism : Pyridin-3-yl (target) vs. pyridin-4-yl () affects binding orientation in receptor pockets .

- Heterocyclic Complexity : Triazolopyridine () and thiazole () introduce additional nitrogen or sulfur atoms, altering solubility and target specificity.

Key Findings :

- The target compound’s pyridin-3-yl group may mimic nicotinamide adenine dinucleotide (NAD+) in kinase interactions, a feature shared with ’s triazolopyridine derivatives .

- Sulfonyl-piperidine substituents () improve metabolic stability but may reduce blood-brain barrier penetration compared to the target’s simpler pyridine .

Stability :

- The acetyl group on indole (target) improves stability under acidic conditions compared to formyl-substituted indoles () .

- Pyridine-containing analogs generally exhibit better thermal stability than thiophene derivatives () .

Q & A

What are the key synthetic steps and characterization methods for 2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions:

Indole Acetylation: Introduce the acetyl group to the indole ring under controlled conditions (e.g., using acetic anhydride or acetyl chloride in DMSO at 60–80°C) .

Amide Coupling: React the acetylated indole with pyridin-3-ylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt in acetonitrile) to form the acetamide bridge .

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product.

Characterization:

- NMR Spectroscopy: Confirm regiochemistry of the indole and pyridine moieties (e.g., ¹H NMR peaks at δ 8.2–8.5 ppm for pyridine protons) .

- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₁₆N₃O₂: 294.12) .

- IR Spectroscopy: Identify carbonyl stretches (e.g., 1680–1700 cm⁻¹ for acetyl and amide groups) .

How can researchers optimize reaction yields for this compound?

Level: Advanced

Answer:

Critical parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency by stabilizing intermediates .

- Temperature Control: Maintain 60–80°C during acetylation to avoid side reactions (e.g., over-acetylation) .

- Catalyst Use: Palladium catalysts (e.g., Pd(OAc)₂) improve cyclization steps in analogous indole-pyridine systems .

Troubleshooting Low Yields:

- Monitor pH during amide coupling; acidic conditions may protonate the pyridine nitrogen, reducing reactivity .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

What advanced techniques resolve structural ambiguities in related compounds?

Level: Advanced

Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex heterocycles (e.g., distinguishing indole C-3 vs. pyridine C-2 protons) .

- X-ray Crystallography: Confirm stereochemistry and hydrogen-bonding patterns in crystalline derivatives .

- CHN Elemental Analysis: Verify purity (>95%) and stoichiometry (e.g., %C: 69.37, %H: 5.48, %N: 14.28) .

How to design biological activity assays for this compound?

Level: Advanced

Answer:

Target Identification:

- Receptor Binding Assays: Use fluorescence polarization to measure affinity for kinases or GPCRs, leveraging the pyridine moiety’s π-π stacking potential .

- Enzyme Inhibition: Test acetylcholinesterase inhibition via Ellman’s method, given structural similarities to bioactive indole derivatives .

Experimental Design:

- Include positive controls (e.g., staurosporine for kinase assays) and dose-response curves (IC₅₀ calculation) .

- Validate cytotoxicity in HEK-293 cells before therapeutic profiling .

How to address contradictions in synthetic protocols across studies?

Level: Advanced

Answer:

Case Example: Lab-scale vs. industrial methods:

- Lab-Scale: Batch reactors with manual temperature control (yields ~60–70%) .

- Industrial: Continuous flow reactors improve heat transfer and scalability (yields >85%) .

Resolution Strategy:

- Replicate conditions using microreactors to bridge lab-industry gaps .

- Compare solvent effects (e.g., DMSO vs. THF) on reaction kinetics via HPLC monitoring .

What computational methods support structure-activity relationship (SAR) studies?

Level: Advanced

Answer:

- Molecular Docking (AutoDock Vina): Predict binding modes of the acetyl-indole moiety to ATP-binding pockets (e.g., EGFR kinase) .

- QSAR Modeling: Use descriptors like logP and polar surface area to correlate substituent effects (e.g., pyridine vs. pyrimidine analogs) with bioactivity .

- DFT Calculations: Optimize geometries and calculate frontier orbitals (HOMO/LUMO) to assess reactivity .

How to analyze impurities or byproducts in synthesis?

Level: Advanced

Answer:

- LC-MS/MS: Identify trace impurities (e.g., deacetylated byproducts) with a C18 column and 0.1% formic acid mobile phase .

- TLC-MS Coupling: Track reaction progress in real-time, isolating byproducts for NMR analysis .

- Kinetic Studies: Vary reaction time/temperature to map byproduct formation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.